Cas no 88338-63-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-)
![1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- structure](https://es.kuujia.com/scimg/cas/88338-63-0x500.png)
88338-63-0 structure
Nombre del producto:1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
- 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione
- 3,7-Dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H- purine-2,6-dione
- Chinoin 170
- 7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- Chinoin-170
- 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-
- AKOS033498178
- DTXSID90236972
- 3,7-Dihydro-1,3-dimethyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione
- 3-((1,3-Dimethylxanthin-7-yl)methyl)-5-methyl-1,2,4-oxadiazole
- 3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole
- CHEMBL4303231
- Z164701248
- YDA5V2F8HR
- EN300-6492971
- SCHEMBL6438430
- 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1h-purine-2,6-dione
- 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-
- CH-170
- JBXSBZBZASARMY-UHFFFAOYSA-N
- 88338-63-0
-
- Renchi: InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3
- Clave inchi: JBXSBZBZASARMY-UHFFFAOYSA-N
- Sonrisas: CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Atributos calculados
- Calidad precisa: 276.09700
- Masa isotópica única: 276.097
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 432
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: _0.2
- Superficie del Polo topológico: 97.4Ų
Propiedades experimentales
- Denso: 1.3133 (rough estimate)
- Punto de ebullición: 419.16°C (rough estimate)
- Punto de inflamación: 288.6°C
- índice de refracción: 1.7000 (estimate)
- PSA: 100.74000
- Logp: -0.82660
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492971-0.05g |
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
88338-63-0 | 0.05g |
$148.0 | 2023-05-25 |
1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]- Literatura relevante
-
1. Back matter
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
88338-63-0 (1H-Purine-2,6-dione,3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-) Productos relacionados
- 392299-54-6(3-bromo-N-5-({(1,3-thiazol-2-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1249203-61-9(2-(5-chloro-2-methoxyphenyl)-2,2-difluoroacetic acid)
- 2167171-95-9(1-[2-(Tetrahydro-2H-pyran-2-yl)-1-pyrrolidinyl]-2-propen-1-one)
- 1455137-41-3((3-fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone)
- 887880-20-8(N-(2-methoxyphenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide)
- 2228367-52-8(tert-butyl N-1-(2,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate)
- 2171159-33-2((3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 1373029-26-5((3-methyl-1,2-oxazol-4-yl)methanamine hydrochloride)
- 1904153-87-2(2-[(4-Methylpiperazin-1-yl)methyl]cyclopropane-1-carboxylic acid)
- 1805083-75-3(Methyl 4-chloro-3-(difluoromethyl)-6-methoxypyridine-2-acetate)
Proveedores recomendados
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
